molecular formula C16H17NO3S2 B2940538 3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1208935-96-9

3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2940538
CAS No.: 1208935-96-9
M. Wt: 335.44
InChI Key: LRQLBGFXGBAULH-UHFFFAOYSA-N
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Description

“3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is a versatile material used in scientific research. It exhibits high complexity due to its complex structure and offers potential applications in various fields. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It is considered to be a structural alert with formula C4H4S . The molecular mass of thiophene is 84.14 g/mol, and it has a density of 1.051 g/ml .


Chemical Reactions Analysis

Thiophene derivatives have been synthesized through various reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) underwent a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .


Physical and Chemical Properties Analysis

Thiophene, a key component in the compound, has a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Characterization of Derivatives

A study by Küçükgüzel et al. (2013) synthesized and characterized a series of novel sulfonamide derivatives, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their research provides insight into the chemical versatility and potential therapeutic applications of sulfonamide compounds, highlighting the compound's role in drug development processes (Küçükgüzel et al., 2013).

Potential Therapeutic Applications

  • Anticancer Activity: Novel sulfonamide derivatives have been shown to exhibit cytotoxic activity against various human cancer cell lines, with some compounds displaying significant inhibitory effects on cell proliferation and inducing apoptosis in cancer cells (Żołnowska et al., 2016).
  • Radiosensitizing Evaluation: Sulfonamide derivatives have also been evaluated for their radiosensitizing properties, enhancing the cell-killing effect of γ-radiation in cancer treatment. This highlights the potential of sulfonamide compounds in improving the efficacy of radiation therapy (Ghorab et al., 2015).

Chemical Properties and Reactions

  • Oxidative Cross-Coupling Reactions: Research on the chemical reactivity of sulfonamide derivatives underlines their utility in synthetic chemistry, including the formation of complex molecules through oxidative cross-coupling reactions, which are valuable in the synthesis of pharmacologically active compounds (Miura et al., 1998).

Anticonvulsant Agents

  • Anticonvulsant Activity: Certain sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing significant protection against induced convulsions, suggesting their potential use as anticonvulsant agents (Farag et al., 2012).

Mechanism of Action

While the specific mechanism of action for “3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is not explicitly mentioned in the available literature, thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Properties

IUPAC Name

3-acetyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-12(18)13-4-2-5-14(10-13)22(19,20)17-11-16(7-8-16)15-6-3-9-21-15/h2-6,9-10,17H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQLBGFXGBAULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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